molecular formula C20H19F2N3O2S2 B2540414 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone CAS No. 941907-79-5

1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone

Cat. No.: B2540414
CAS No.: 941907-79-5
M. Wt: 435.51
InChI Key: IZHRFSLIRPXVEP-UHFFFAOYSA-N
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Description

This compound features a benzothiazole-piperazine core substituted with 4,6-difluoro groups on the benzothiazole ring and a 4-methoxyphenylthioethyl ketone moiety.

Properties

IUPAC Name

1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O2S2/c1-27-14-2-4-15(5-3-14)28-12-18(26)24-6-8-25(9-7-24)20-23-19-16(22)10-13(21)11-17(19)29-20/h2-5,10-11H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHRFSLIRPXVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a unique combination of functional groups, including:

  • Benzothiazole moiety
  • Piperazine ring
  • Thioether linkage with a methoxyphenyl group

This structural diversity is believed to contribute to its varied biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole and piperazine exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that related thiazole derivatives exhibited comparable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the presence of the benzothiazole structure may enhance antimicrobial potency .

Anticancer Potential

Several studies have explored the anticancer properties of thiazole and piperazine derivatives. For instance, compounds with similar structures have been tested against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). One study reported that benzothiazole derivatives showed IC50 values as low as 6.2 µM against HCT-116 cells, indicating strong cytotoxic effects . The mechanism of action is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound is linked to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, contributing to its anticancer and antimicrobial effects.
  • Receptor Modulation : It may also modulate receptor signaling pathways, impacting various biological responses.

Study 1: Antimicrobial Screening

A comprehensive screening of thiazole derivatives revealed that compounds similar to this compound exhibited significant antibacterial activity against Mycobacterium tuberculosis and other pathogens. The study highlighted the importance of structural features in enhancing biological efficacy .

Study 2: Anticancer Activity Evaluation

In vitro studies on related compounds showed promising results against multiple cancer cell lines. For example, a related benzothiazole derivative demonstrated an IC50 value of 27.3 µM against T47D breast cancer cells. These findings suggest a potential role for this class of compounds in cancer therapy .

Data Summary Table

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntibacterialStaphylococcus aureusNot specified
AntibacterialEscherichia coliNot specified
AntitubercularMycobacterium tuberculosisNot specified
AnticancerMCF-7 Breast Cancer27.3
AnticancerHCT-116 Colon Cancer6.2

Scientific Research Applications

Structural Characteristics

The compound features several key structural elements:

  • Difluorobenzo[d]thiazole moiety : Known for its role in various biological activities.
  • Piperazine ring : Often associated with psychoactive properties and used in drug development.
  • Methoxyphenyl thio group : Enhances the compound's lipophilicity and potential receptor interactions.

Scientific Research Applications

1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone has several notable applications:

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction mechanisms. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by activating caspase pathways and inducing cell cycle arrest .

Biological Research

This compound is investigated as a biochemical probe due to its unique structure:

  • Enzyme Inhibition : It may interact with specific enzymes involved in metabolic pathways, potentially leading to new therapeutic strategies for diseases such as diabetes and cancer .

Material Science

The compound's unique properties make it suitable for developing new materials:

  • Polymer Development : Its structural features allow for incorporation into polymers that exhibit enhanced thermal stability and mechanical strength .

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of compounds similar to this compound on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity

Research on related benzothiazole derivatives demonstrated antimicrobial activity against several bacterial strains. The presence of the thiazole moiety was critical for enhancing efficacy against resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous derivatives reported in the literature.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name / ID Core Structure Key Substituents Physicochemical/Biological Notes Reference
Target Compound : 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone Benzothiazole-piperazine - 4,6-Difluorobenzo[d]thiazole
- 4-Methoxyphenylthioethyl ketone
Enhanced lipophilicity from fluorine; methoxy group may improve solubility and π-π interactions
Compound 5i () Benzothiazole-piperazine-triazole - Triazole-linked 4,5-diphenyltriazol-3-ylthio
- No fluorine substitution
Rigid triazole scaffold may limit conformational flexibility; antiproliferative activity reported
Compound 5j () Benzothiazole-piperazine-thiazole - Benzothiazol-2-ylthio group
- Higher molecular weight (507.10 g/mol)
Thiazole-thio linkage increases electron-withdrawing effects; moderate CLogP (3.2)
Compound 5k () Benzothiazole-piperazine-benzimidazole - Benzimidazole-thio group
- Lower molecular weight (490.13 g/mol)
Benzimidazole may enhance DNA intercalation potential; unoptimized solubility
Compound 22 (MK47) () Arylpiperazine-thiophene - Thiophen-2-yl
- Trifluoromethylphenyl piperazine
High electronegativity from CF3 group improves metabolic stability; 82% synthetic yield
Compound in Triazole-sulfonylphenylethanone - Sulfonylphenyl group
- 2,4-Difluorophenyl triazole
Sulfonyl group increases polarity (logP ~2.5); may reduce membrane permeability
Compound in Fluorobenzoyl-piperazine-hydroxyphenyl - 2-Fluorobenzoyl
- 4-Hydroxyphenyl ketone
Hydroxyl group improves aqueous solubility; fluorobenzoyl enhances binding affinity

Key Observations:

Core Structure Variations: The benzothiazole-piperazine core in the target compound is distinct from triazole-sulfonyl () or pyrazolopyrimidinone () scaffolds. The benzothiazole ring, especially with fluorine substitution, confers rigidity and improved pharmacokinetic properties compared to non-fluorinated analogs . Arylpiperazine derivatives (e.g., ) prioritize trifluoromethyl or thiophene groups for receptor-binding optimization, whereas the target compound’s 4-methoxyphenylthio group balances hydrophobicity and electronic effects .

Substituent Effects: Fluorine vs. Trifluoromethyl: The 4,6-difluoro substitution on the benzothiazole ring (target) offers moderate electronegativity and lipophilicity, contrasting with the stronger electron-withdrawing trifluoromethyl group in compound MK47 . Thioether vs. Methoxy vs. Hydroxy: The 4-methoxy group in the target compound improves lipid solubility compared to the 4-hydroxyphenyl group in , which may favor passive diffusion .

Synthetic Yields and Feasibility :

  • The target compound’s synthesis likely follows moderate-yield routes (~50–80%), comparable to analogs in and .
  • Halogenated intermediates (e.g., bromophenyl derivatives in ) require stringent conditions, whereas methoxy and thioether groups simplify purification .

Biological Implications :

  • While antiproliferative activity is reported for benzothiazole-piperazine-triazole hybrids (), the target compound’s fluorine and methoxy groups may enhance target selectivity, though direct biological data are unavailable .
  • Thiophene-containing analogs () show efficacy in receptor-binding assays, suggesting the target’s thioether group could mimic these interactions .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to attach the 4,6-difluorobenzo[d]thiazole group to the piperazine ring under reflux conditions with anhydrous solvents (e.g., dichloromethane or ethanol) .
  • Thioether formation via reaction of a chlorinated intermediate with 4-methoxythiophenol in the presence of a base (e.g., potassium carbonate) to form the (4-methoxyphenyl)thio moiety .
  • Purification using silica gel column chromatography with ethyl acetate/petroleum ether gradients to isolate the final product (yield: ~48%) .
    Key factors affecting yield include temperature control during reflux, stoichiometric ratios of reagents, and inert atmosphere to prevent oxidation of the thioether group .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the piperazine protons (δ 2.4–3.5 ppm), difluorobenzo[d]thiazole aromatic protons (δ 6.6–7.0 ppm), and methoxyphenyl group (δ 3.8 ppm for OCH3) .
  • X-ray crystallography : Resolves the piperazine-thiazole dihedral angle (typically 45–60°) and confirms fluorine substitution patterns .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ expected m/z ~462.1) .

Advanced Research Questions

Q. How can researchers optimize substitution patterns on the benzothiazole and methoxyphenyl moieties to enhance target binding affinity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Replace 4-methoxy with 4-ethoxy or 4-aminophenyl to modulate electron-donating effects and improve solubility .
    • Introduce bulky substituents (e.g., methyl groups) on the benzothiazole ring to enhance hydrophobic interactions with target proteins .
  • Validation Methods :
    • Molecular docking (e.g., AutoDock Vina) to predict binding modes with kinases or GPCRs .
    • Surface Plasmon Resonance (SPR) to quantify binding kinetics (KD values) .

Q. What strategies resolve discrepancies in biological activity data across different assay systems?

Methodological Answer:

  • Standardized Assay Conditions :
    • Use ATP concentration normalization in kinase assays to minimize variability .
    • Include positive controls (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .
  • Data Contradiction Analysis :
    • Apply multivariate statistical models (e.g., PCA) to identify confounding variables (e.g., pH, solvent polarity) .
    • Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. How can computational methods predict metabolic stability and toxicity of this compound?

Methodological Answer:

  • ADMET Prediction :
    • Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 liability due to the methoxyphenyl group) .
    • ProTox-II for toxicity profiling, focusing on hepatotoxicity risks from the thioether moiety .
  • Metabolite Identification :
    • LC-MS/MS to detect oxidative metabolites (e.g., sulfoxide formation) in microsomal incubations .

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